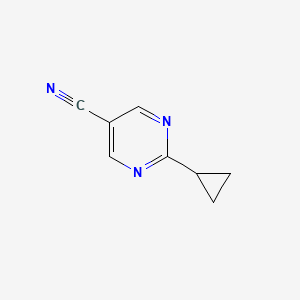

2-Cyclopropylpyrimidine-5-carbonitrile

説明

Synthesis Analysis

A series of pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their cytotoxic activity as novel anti-cancer with dual EGFR WT /COX-2 inhibitors . Two compounds 4e and 4f disclosed the highest activity against all NCI60 panel cell lines .Molecular Structure Analysis

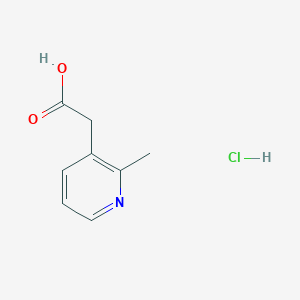

The molecular structure of 2-Cyclopropylpyrimidine-5-carbonitrile was elucidated by single crystal X-ray diffraction at low temperature (160 K) . The molecular conformation is locked by an intramolecular C–H⋯C interaction .科学的研究の応用

COX-2 Inhibition and Anticancer Activity

“2-Cyclopropylpyrimidine-5-carbonitrile” derivatives have been studied for their COX-2 inhibitory activities . These compounds have shown potent activity at minimal concentrations, with IC50 values in the submicromolar range, indicating their potential as anti-inflammatory agents . Additionally, certain derivatives have demonstrated anticancer activity comparable to or better than doxorubicin against various cell lines, including MCF-7, A549, A498, and HepG2 . This suggests their potential use in cancer therapy, particularly due to their low cytotoxicity on normal cell lines.

Anti-Inflammatory Applications

Pyrimidine derivatives, including “2-Cyclopropylpyrimidine-5-carbonitrile,” exhibit a range of pharmacological effects, one of which is anti-inflammatory . They work by inhibiting vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB . This makes them valuable for the development of new anti-inflammatory drugs.

Antioxidant Properties

The antioxidant properties of pyrimidine derivatives are significant in preventing oxidative stress, which can lead to chronic diseases. The structure-activity relationships (SARs) of these compounds provide insights into their potential as antioxidants .

Antimicrobial Effects

Pyrimidines, including “2-Cyclopropylpyrimidine-5-carbonitrile,” have been reported to possess antibacterial, antiviral, antifungal, and antituberculosis activities. This broad spectrum of antimicrobial effects makes them candidates for developing new treatments for various infections .

SARs for Drug Development

The detailed SARs of pyrimidine derivatives are crucial for the synthesis of novel analogs. These studies help in understanding the relationship between the chemical structure of these compounds and their pharmacological activity, which is essential for drug development .

In Silico ADME Profile Studies

In silico studies of “2-Cyclopropylpyrimidine-5-carbonitrile” derivatives have revealed promising findings, such as strong gastrointestinal tract absorption, absence of blood-brain barrier permeability, nil-to-low drug–drug interactions, good oral bioavailability, and optimal physicochemical properties. These characteristics are important for the development of therapeutic candidates .

将来の方向性

The future directions of 2-Cyclopropylpyrimidine-5-carbonitrile research could involve the development of new pyrimidine-5-carbonitrile derivatives as potential anti-cancer agents . These compounds could be designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .

作用機序

Target of Action

2-Cyclopropylpyrimidine-5-carbonitrile is primarily designed to target the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation .

Mode of Action

This compound acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling . This results in the suppression of EGFR-mediated cell proliferation and survival pathways .

Biochemical Pathways

By inhibiting EGFR, 2-Cyclopropylpyrimidine-5-carbonitrile affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell survival, growth, and proliferation. The inhibition of these pathways can lead to cell cycle arrest and apoptosis .

Pharmacokinetics

In silico admet studies have been performed to explore its drug-likeness properties .

Result of Action

The inhibition of EGFR by 2-Cyclopropylpyrimidine-5-carbonitrile can lead to significant antiproliferative effects against various human tumor cell lines . For instance, it has been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis in colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7) cells . Additionally, it has been found to upregulate the level of caspase-3, a key executor of apoptosis .

特性

IUPAC Name |

2-cyclopropylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-3-6-4-10-8(11-5-6)7-1-2-7/h4-5,7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJCCDZHBXLXBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

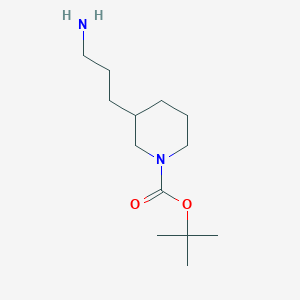

C1CC1C2=NC=C(C=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1429838.png)

![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B1429842.png)

![Ethyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate](/img/structure/B1429857.png)